Meptazinol-d3 hydrochloride is a deuterated derivative of meptazinol, a non-opioid analgesic that is primarily used for its analgesic and sedative properties. The compound is classified as an analgesic agent and is notable for its unique chemical structure, which includes deuterium isotopes that can enhance its pharmacokinetic properties. The chemical formula for meptazinol-d3 hydrochloride is CHDNO·HCl, with a molecular weight of approximately 272.83 g/mol .
Meptazinol-d3 hydrochloride is synthesized from meptazinol, which itself is derived from the phenylpiperidine class of compounds. The classification of meptazinol-d3 falls under non-opioid analgesics, which are used to manage pain without the risks associated with opioid medications. It is particularly relevant in research settings where isotopic labeling is required for pharmacokinetic studies or metabolic investigations.
The synthesis of meptazinol-d3 hydrochloride typically involves the incorporation of deuterium into the meptazinol structure. This can be achieved through various methods, including:
Meptazinol-d3 hydrochloride features a piperidine ring structure with a phenyl group and a hydroxyl group, modified by the presence of three deuterium atoms. The presence of these deuterium atoms alters the compound's physical properties, potentially affecting its metabolism and biological activity.
Meptazinol-d3 hydrochloride can participate in various chemical reactions typical for amines and alcohols, including:
The stability and reactivity of meptazinol-d3 hydrochloride are influenced by its functional groups. The presence of deuterium may also affect reaction kinetics compared to its non-deuterated counterpart.
Meptazinol acts primarily as an analgesic by modulating pain pathways in the central nervous system. Its mechanism includes:
Research indicates that meptazinol has a lower potential for abuse compared to opioids, making it a safer alternative for pain management in certain patient populations .
Relevant analyses such as high-performance liquid chromatography (HPLC) are often used to assess purity and concentration during research applications .
Meptazinol-d3 hydrochloride has several scientific uses:
Meptazinol-d3 HCl is a deuterated analog of the opioid analgesic meptazinol hydrochloride, specifically engineered with three deuterium atoms replacing protium at strategic molecular positions. Its molecular formula is C₁₅H₂₀D₃NO·HCl (MW: 272.83 g/mol), contrasting with the non-deuterated form's C₁₅H₂₃NO·HCl (MW: 269.80 g/mol) [2] [3]. The compound retains the core 3-phenylazepane structure of meptazinol, characterized by a phenol ring attached to an ethyl-substituted azepane nitrogen heterocycle, with the hydrochloride salt enhancing stability [3] [4]. Isotopic labeling occurs at the ethyl group (–CD₂–CD₃), confirmed via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy [2]. This targeted deuteration minimizes structural perturbations while enabling distinct analytical detection.
Meptazinol-d3 HCl presents as a white to off-white crystalline solid. Its hydrochloride salt form ensures stability under standard laboratory storage conditions (2–8°C), with a documented shelf life extending to five years when handled appropriately [2] [7].
The compound exhibits high water solubility due to its ionic hydrochloride salt form, facilitating preparation in aqueous matrices for analytical workflows. Stability studies confirm integrity under refrigeration (2–8°C), with minimal degradation observed over years when protected from light and moisture. Accelerated stability testing under thermal stress (40–60°C) indicates predictable degradation kinetics, aligning with Arrhenius model predictions [2] [8].
Deuteration at the ethyl moiety (–CH₂CH₃ → –CD₂CD₃) induces a kinetic isotope effect (KIE) that slows metabolic oxidation at these carbon centers. While the core pharmacophore remains unaltered, deuterium substitution reduces hepatic CYP450-mediated dealkylation, thereby extending the metabolic half-life in vivo [2]. This KIE does not significantly alter receptor binding (e.g., μ-opioid partial agonism) but enhances analytical utility via mass shift detection in LC-MS/MS [6] [8].
Table 1: Physicochemical Properties of Meptazinol-d3 HCl
Property | Specification |
---|---|
Molecular Formula | C₁₅H₂₀D₃NO·HCl |
Molecular Weight | 272.83 g/mol |
Appearance | White to off-white crystalline solid |
Recommended Storage | 2–8°C; protected from light and moisture |
Shelf Life | Up to 5 years |
Solubility | High in water and polar solvents |
Like its non-deuterated counterpart, Meptazinol-d3 HCl exists as a racemic mixture due to the chiral carbon at the 3-position of the azepane ring [3] [4]. The (–)-enantiomer demonstrates higher affinity for acetylcholinesterase (AChE) inhibition, while both enantiomers retain partial μ-opioid receptor agonism. Deuterium incorporation does not introduce new chiral centers or measurably alter the enantiomeric ratio (ER) or enantioselective metabolism. Chiral HPLC analyses confirm identical ER (50:50) to non-deuterated meptazinol, indicating negligible isotopic influence on stereochemistry [3] [7].
The deuterated and non-deuterated forms share identical core pharmacological targets but diverge in physicochemical and analytical behaviors:
Table 2: Comparative Analysis of Deuterated vs. Non-Deuterated Meptazinol HCl
Parameter | Meptazinol-d3 HCl | Meptazinol HCl |
---|---|---|
Molecular Formula | C₁₅H₂₀D₃NO·HCl | C₁₅H₂₃NO·HCl |
Molecular Weight | 272.83 g/mol | 269.80 g/mol |
Deuteration Sites | Ethyl group (–CD₂CD₃) | None |
Primary Use | Analytical internal standard | Pharmacopoeial reference standard |
Metabolic Oxidation Rate | Reduced (kinetic isotope effect) | Higher |
Enantiomeric Ratio | 50:50 (racemic) | 50:50 (racemic) |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0